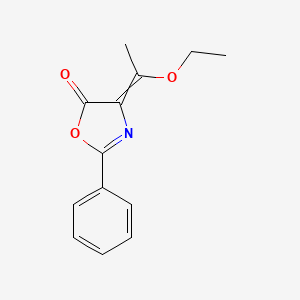![molecular formula C18H32O2SSi B12561127 (2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol CAS No. 155394-02-8](/img/structure/B12561127.png)
(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains a sulfinyl group attached to a phenyl ring, a trimethylsilyl group, and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol typically involves several steps, starting from readily available starting materials. One common method involves the asymmetric sulfoxidation of a sulfide precursor using chiral oxidizing agents. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride; solvents like ether or tetrahydrofuran; temperatures ranging from -78°C to room temperature.
Substitution: Tosyl chloride, mesyl chloride; solvents like pyridine or dichloromethane; temperatures ranging from 0°C to room temperature.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol: can be compared with other sulfinyl and silyl-containing compounds, such as:
Uniqueness
The presence of both the sulfinyl and trimethylsilyl groups in (2R,3R)-2-[®-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
155394-02-8 |
|---|---|
Molekularformel |
C18H32O2SSi |
Molekulargewicht |
340.6 g/mol |
IUPAC-Name |
(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol |
InChI |
InChI=1S/C18H32O2SSi/c1-6-7-8-9-17(19)18(14-22(3,4)5)21(20)16-12-10-15(2)11-13-16/h10-13,17-19H,6-9,14H2,1-5H3/t17-,18+,21+/m1/s1 |
InChI-Schlüssel |
PGUIQSUKMNFCSQ-LQWHRVPQSA-N |
Isomerische SMILES |
CCCCC[C@H]([C@H](C[Si](C)(C)C)[S@@](=O)C1=CC=C(C=C1)C)O |
Kanonische SMILES |
CCCCCC(C(C[Si](C)(C)C)S(=O)C1=CC=C(C=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
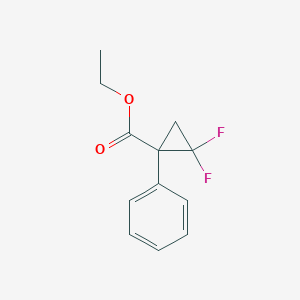
![3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one](/img/structure/B12561056.png)
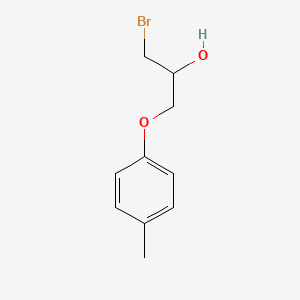
![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)
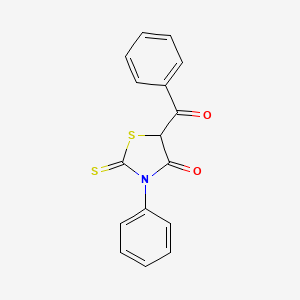
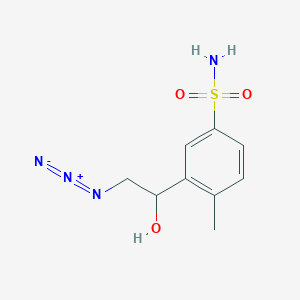
![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)
![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
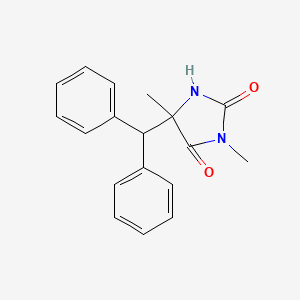
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)
